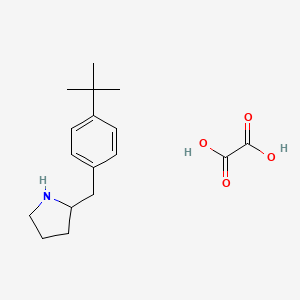
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, also known as AMEPEP, is an organic compound with a wide range of applications in scientific research. AMEPEP is an amide-based compound with a large number of potential uses in the laboratory, including as a reagent for the synthesis of other compounds, as a biocatalyst, and as a drug target.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide involves the reaction of 5-Amino-2-methylbenzoic acid with 4-ethylphenol to form 5-Amino-2-methyl-N-(4-ethylphenoxy)benzamide, which is then reacted with propionyl chloride to form the final product.
Starting Materials
5-Amino-2-methylbenzoic acid, 4-ethylphenol, propionyl chloride, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate
Reaction
Step 1: Dissolve 5-Amino-2-methylbenzoic acid (1.0 g) and 4-ethylphenol (1.2 g) in ethyl acetate (20 mL) and add a few drops of concentrated hydrochloric acid. Stir the mixture at room temperature for 2 hours., Step 2: Add sodium hydroxide solution (10%) to the reaction mixture until the pH reaches 9-10. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate., Step 3: Evaporate the solvent under reduced pressure to obtain 5-Amino-2-methyl-N-(4-ethylphenoxy)benzamide as a yellow solid (1.5 g, 85%)., Step 4: Dissolve 5-Amino-2-methyl-N-(4-ethylphenoxy)benzamide (1.0 g) in dry dichloromethane (20 mL) and add propionyl chloride (1.2 mL). Stir the mixture at room temperature for 2 hours., Step 5: Add saturated sodium bicarbonate solution to the reaction mixture until the pH reaches 9-10. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate., Step 6: Evaporate the solvent under reduced pressure to obtain N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide as a white solid (1.2 g, 80%).
Mecanismo De Acción
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is not yet fully understood. However, it is believed that the compound acts as an agonist at certain receptors, such as the muscarinic acetylcholine receptors. It is also believed that the compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide are not yet fully understood. However, it is believed that the compound may have a range of effects on the body, including an increase in heart rate, an increase in blood pressure, an increase in respiration, an increase in alertness, and an increase in muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide in laboratory experiments include its accessibility, its low cost, and its low toxicity. The compound is readily available and can be easily synthesized in the laboratory. Additionally, the compound is relatively inexpensive and has low toxicity.
The limitations of using N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide in laboratory experiments include its limited solubility in water and its instability in the presence of light and heat. The compound is not very soluble in water and can be easily degraded in the presence of light and heat.
Direcciones Futuras
The potential future directions for the use of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide in scientific research include its use as a drug target, its use as a biocatalyst, its use in the synthesis of other compounds, its use as an imaging agent, its use as a biomarker, and its use as an immunomodulator. Additionally, further research into the mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide and its biochemical and physiological effects could lead to the development of new drugs or therapies.
Aplicaciones Científicas De Investigación
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has a wide range of potential applications in scientific research. It can be used as a reagent for the synthesis of other compounds, as a biocatalyst, and as a drug target.
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has been used in the laboratory as a reagent for the synthesis of other compounds. It can be used as a starting material for the synthesis of other amides, as well as for the synthesis of other organic compounds.
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has also been used as a biocatalyst in the laboratory. It has been used in the synthesis of peptides and proteins, as well as for the synthesis of other organic compounds.
Finally, N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has been used as a drug target in the laboratory. It has been used as a model for the study of drug-receptor interactions, as well as for the study of drug metabolism and pharmacokinetics.
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-ethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-14-6-9-16(10-7-14)22-13(3)18(21)20-17-11-15(19)8-5-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRNBNSLDNLMCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B1317957.png)












